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Compound Name: 4-Phenoxy-6-chloropyrimidine

Cat. No.: B038840 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
4-Phenoxy-6-chloropyrimidine is a key heterocyclic intermediate with significant applications

in medicinal chemistry and drug discovery. Its structural features, comprising a pyrimidine core

functionalized with a reactive chlorine atom and a phenoxy group, make it a valuable scaffold

for the synthesis of a diverse range of biologically active molecules, particularly as kinase

inhibitors. This technical guide provides a comprehensive overview of the chemical and

physical properties of 4-Phenoxy-6-chloropyrimidine, a detailed experimental protocol for its

synthesis, and an exploration of its potential role in targeting critical signaling pathways in drug

development.

Core Properties of 4-Phenoxy-6-chloropyrimidine
4-Phenoxy-6-chloropyrimidine, with the CAS Number 124041-00-5, is a pyrimidine derivative

that serves as a crucial building block in organic synthesis.[1] Its key physical and chemical

properties are summarized in the table below for easy reference.
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Property Value

CAS Number 124041-00-5

Molecular Formula C₁₀H₇ClN₂O

Molecular Weight 206.63 g/mol

Appearance Crystalline solid

Melting Point 33-35 °C

Boiling Point 317.884 °C at 760 mmHg

Density 1.304 g/cm³

Solubility Soluble in organic solvents such as hexane.

Storage Conditions
Store under inert gas (nitrogen or argon) at 2-

8°C for optimal stability.

Table 1: Physicochemical Properties of 4-Phenoxy-6-chloropyrimidine

Synthesis of 4-Phenoxy-6-chloropyrimidine:
Experimental Protocols
The synthesis of 4-Phenoxy-6-chloropyrimidine is typically achieved through a two-step

process. The first step involves the synthesis of the key precursor, 4,6-dichloropyrimidine,

followed by a nucleophilic aromatic substitution reaction to introduce the phenoxy group.

Synthesis of 4,6-Dichloropyrimidine
A common method for the preparation of 4,6-dichloropyrimidine involves the chlorination of 4,6-

dihydroxypyrimidine using phosphorus oxychloride (POCl₃).

Materials:

4,6-dihydroxypyrimidine

Phosphorus oxychloride (POCl₃)
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N,N-diisopropylethylamine (DIPEA) or another suitable base

Inert solvent (e.g., toluene)

Procedure:

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a

suspension of 4,6-dihydroxypyrimidine in an inert solvent such as toluene is prepared.

Phosphorus oxychloride is added to the suspension.

N,N-diisopropylethylamine is added dropwise to the reaction mixture, which is then heated to

reflux.

The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid

chromatography (HPLC) until the starting material is consumed.

Upon completion, the reaction mixture is cooled to room temperature, and the excess

phosphorus oxychloride is carefully quenched by pouring the mixture onto crushed ice.

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

and concentrated under reduced pressure to yield crude 4,6-dichloropyrimidine.

The crude product can be purified by recrystallization or column chromatography.

Synthesis of 4-Phenoxy-6-chloropyrimidine
The final step involves the nucleophilic aromatic substitution of one of the chlorine atoms in

4,6-dichloropyrimidine with a phenoxy group. This reaction is typically carried out in the

presence of a base.

Materials:

4,6-dichloropyrimidine

Phenol
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Sodium hydride (NaH) or another suitable base (e.g., potassium carbonate)

Anhydrous N,N-dimethylformamide (DMF) or another suitable polar aprotic solvent

Procedure:

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen

or argon), a solution of phenol in anhydrous DMF is prepared.

The solution is cooled in an ice bath, and sodium hydride is added portion-wise. The mixture

is stirred until the evolution of hydrogen gas ceases, indicating the formation of sodium

phenoxide.

A solution of 4,6-dichloropyrimidine in anhydrous DMF is then added dropwise to the

reaction mixture at 0°C.

The reaction mixture is allowed to warm to room temperature and stirred for several hours.

The progress of the reaction is monitored by TLC or HPLC.

Once the reaction is complete, it is carefully quenched by the addition of water.

The product is extracted with an organic solvent (e.g., ethyl acetate).

The combined organic extracts are washed with water and brine, dried over anhydrous

sodium sulfate, and concentrated under reduced pressure.

The crude 4-Phenoxy-6-chloropyrimidine is then purified by column chromatography on

silica gel to afford the pure product.
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Synthesis of 4,6-Dichloropyrimidine

Synthesis of 4-Phenoxy-6-chloropyrimidine
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NaH 4-Phenoxy-6-chloropyrimidine
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Synthetic workflow for 4-Phenoxy-6-chloropyrimidine.

Applications in Drug Development and Biological
Activity
The pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently found in

molecules that act as kinase inhibitors. Derivatives of 4-phenoxy-pyrimidine have been

investigated as potent inhibitors of key kinases involved in cancer cell proliferation and

angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and

mesenchymal-epithelial transition factor (c-Met).[2]
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Inhibition of these receptor tyrosine kinases can disrupt downstream signaling pathways that

are crucial for tumor growth, survival, and metastasis. A study on a series of 4-phenoxy-

pyrimidine derivatives demonstrated that these compounds can exhibit significant anticancer

activity.[2] For instance, one of the most promising compounds in the series showed excellent

inhibitory activity against various cancer cell lines, including A549 (lung carcinoma), MCF-7

(breast adenocarcinoma), and HepG2 (hepatocellular carcinoma).[2]

The mechanism of action for these compounds was found to involve the induction of apoptosis

and cell cycle arrest at the G0/G1 phase in a dose-dependent manner.[2] This suggests that 4-
Phenoxy-6-chloropyrimidine can serve as a valuable starting point for the development of

targeted cancer therapies.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://pubs.rsc.org/en/content/articlelanding/2022/nj/d2nj01561g
https://pubs.rsc.org/en/content/articlelanding/2022/nj/d2nj01561g
https://pubs.rsc.org/en/content/articlelanding/2022/nj/d2nj01561g
https://www.benchchem.com/product/b038840?utm_src=pdf-body
https://www.benchchem.com/product/b038840?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b038840?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


VEGFR-2

PI3KRAS Angiogenesis

c-Met

Akt

mTOR

Cell Proliferation
& Survival

RAF

MEK

ERK

Apoptosis Cell Cycle Arrest
(G0/G1)

4-Phenoxy-pyrimidine_Derivative

Inhibits Induces Induces

Click to download full resolution via product page

Targeted signaling pathways of 4-phenoxy-pyrimidine derivatives.

Conclusion
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4-Phenoxy-6-chloropyrimidine is a versatile and valuable chemical intermediate for

researchers and professionals in the field of drug development. Its straightforward synthesis

and the reactivity of its functional groups provide a robust platform for the creation of diverse

molecular libraries. The demonstrated biological activity of its derivatives as potent kinase

inhibitors highlights its potential in the discovery of novel therapeutics, particularly in the area of

oncology. This guide provides the essential technical information to facilitate the effective use

of 4-Phenoxy-6-chloropyrimidine in research and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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